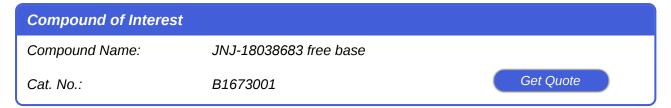


JNJ-18038683 Free Base: A Technical Guide to Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine type 7 (5-HT7) receptor, discovered by Johnson & Johnson.[1] It has been investigated for its nootropic and antidepressant effects in both animal and human studies, progressing to Phase II clinical trials. [1][2] The compound has demonstrated effects on rapid eye movement (REM) sleep in rodents and humans and has been studied in the context of major depressive disorder and as an adjunctive treatment for cognitive impairment in bipolar disorder.[2][3] Understanding the fundamental physicochemical properties of the **JNJ-18038683 free base** is critical for its development, formulation, and interpretation of its biological activity.

Physicochemical Properties of JNJ-18038683 Free Base

The core physicochemical data for **JNJ-18038683 free base** are summarized in the table below. These parameters are essential for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.



Property	Value	Source
IUPAC Name	1-benzyl-3-(4- chlorophenyl)-5,6,7,8- tetrahydro-4H-pyrazolo[3,4- d]azepine	PubChem
Molecular Formula	C20H20CIN3	PubChem, InvivoChem
Molecular Weight	337.85 g/mol	Wikipedia
Appearance	White to off-white solid powder	InvivoChem
Boiling Point	547.6 ± 50.0 °C at 760 mmHg	InvivoChem
Density	1.3 ± 0.1 g/cm ³	InvivoChem
LogP	3.84	InvivoChem
Hydrogen Bond Donors	1	InvivoChem
Hydrogen Bond Acceptors	2	InvivoChem

Experimental Protocols

The determination of the physicochemical properties listed above relies on established, standardized laboratory methodologies. While the source literature for JNJ-18038683 does not detail these specific procedures, the following represents the standard experimental protocols for each key parameter.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[4] For a pure crystalline solid, the melting point is a sharp, defined temperature range.[4][5]

- Sample Preparation: The JNJ-18038683 free base sample, as a fine powder, is thoroughly dried to remove any residual solvent.[5][6]
- Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, typically to a height of 2.5-3.5 mm.[6][7]



- Measurement: The capillary tube is placed in a calibrated melting point apparatus alongside a thermometer.[4][7] The apparatus is heated at a controlled rate, typically around 1-2°C per minute as the expected melting point is approached.[4][6]
- Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid mass has turned into a clear liquid (clear point).[6] This range represents the melting point.

Solubility Determination (Shake-Flask Method)

This "gold standard" method determines the equilibrium solubility of a compound in a given solvent.[8]

- System Preparation: A surplus amount of JNJ-18038683 solid is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask.[8]
- Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24 hours or more) to ensure equilibrium is reached.[8]
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: A sample of the clear, saturated supernatant is carefully removed and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[9]

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall ADME properties. The shake-flask method is the traditional and most reliable technique.[10][11]

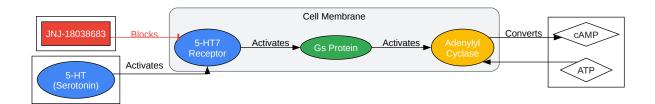
Solvent Saturation: Equal volumes of n-octanol and water (or a relevant buffer like PBS, pH 7.4) are mixed and shaken vigorously to mutually saturate the two phases. The phases are then separated.[11]



- Partitioning: A small, known amount of JNJ-18038683 is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a precise volume of the other presaturated phase in a flask.
- Equilibration: The flask is shaken for a set period to allow the compound to partition between the two immiscible layers until equilibrium is achieved.[11]
- Phase Separation and Quantification: The mixture is centrifuged to ensure a clean separation of the aqueous and n-octanol layers. The concentration of JNJ-18038683 in each phase is then accurately measured, typically by HPLC.[11][12]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[12]

Signaling Pathway and Experimental Workflow 5-HT7 Receptor Antagonism Signaling Pathway

JNJ-18038683 functions as an antagonist at the 5-HT7 receptor. This receptor is canonically coupled to a Gs protein, which, upon activation by an agonist like serotonin (5-HT), stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[13][14] JNJ-18038683 competitively binds to the receptor, preventing this signaling cascade.



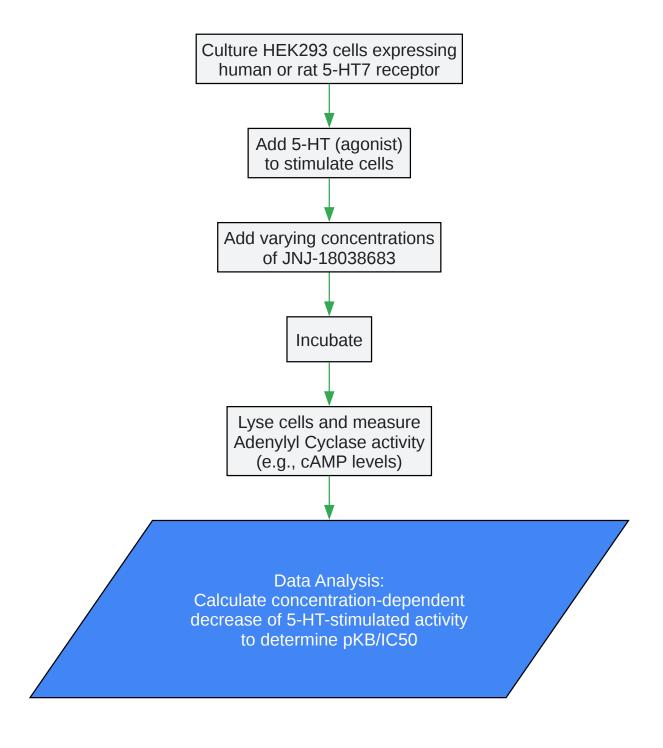
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JNJ-18038683 blocks 5-HT activation of the 5-HT7 receptor.



Workflow for Determining Antagonist Potency

The antagonist potency of JNJ-18038683 is determined by its ability to inhibit the functional response to an agonist. A common method is the adenylyl cyclase activity assay in cells engineered to express the 5-HT7 receptor.[13]



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